7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

Structure–activity relationship Coumarin inhibitor Substituent position effect

7-[(3-Methoxybenzyl)oxy]-2H-chromen-2-one (CAS 374768-18-0, molecular formula C₁₇H₁₄O₄, molecular weight 282.29 g/mol) is a synthetic coumarin derivative belonging to the 2H-chromen-2-one (benzopyran-2-one) class. The compound features a 7-position ether linkage connecting the coumarin core to a 3-methoxybenzyl moiety, distinguishing it from the biosynthetic precursor 7-hydroxycoumarin (umbelliferone).

Molecular Formula C17H14O4
Molecular Weight 282.29 g/mol
Cat. No. B5729629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one
Molecular FormulaC17H14O4
Molecular Weight282.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)COC2=CC3=C(C=C2)C=CC(=O)O3
InChIInChI=1S/C17H14O4/c1-19-14-4-2-3-12(9-14)11-20-15-7-5-13-6-8-17(18)21-16(13)10-15/h2-10H,11H2,1H3
InChIKeyJTXXBKWZLWHUNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-[(3-Methoxybenzyl)oxy]-2H-chromen-2-one (CAS 374768-18-0): Compound Identity and Scaffold Classification for Procurement


7-[(3-Methoxybenzyl)oxy]-2H-chromen-2-one (CAS 374768-18-0, molecular formula C₁₇H₁₄O₄, molecular weight 282.29 g/mol) is a synthetic coumarin derivative belonging to the 2H-chromen-2-one (benzopyran-2-one) class . The compound features a 7-position ether linkage connecting the coumarin core to a 3-methoxybenzyl moiety, distinguishing it from the biosynthetic precursor 7-hydroxycoumarin (umbelliferone). The coumarin scaffold is recognized as a privileged structure in medicinal chemistry, with 7-benzyloxy-substituted derivatives showing particular prominence as monoamine oxidase B (MAO-B) inhibitors and cholinesterase inhibitors in neurodegenerative disease research [1]. This compound is primarily utilized as a synthetic intermediate, a pharmacologically relevant screening candidate, and a building block for structure–activity relationship (SAR) exploration within the 7-oxycoumarin chemical space.

Why 7-[(3-Methoxybenzyl)oxy]-2H-chromen-2-one Cannot Be Interchanged with Other 7-Benzyloxycoumarins


Within the 7-benzyloxycoumarin subclass, the position and electronic nature of the benzyl ring substituent profoundly influence both enzyme inhibitory potency and isoform selectivity. Published SAR data demonstrate that shifting the methoxy group from the meta (3-) to the para (4-) position can reduce inhibitory activity by more than one order of magnitude in certain coumarin-based inhibitor series [1]. In MAO-B inhibitor programs, the benzyloxy substitution pattern modulates nanomolar-range potency differences, with meta-substituted variants occupying distinct conformational space within the enzyme entrance cavity [2]. Consequently, procurement specifications that treat all 7-(methoxybenzyl)oxy coumarin isomers as functionally equivalent risk selecting a compound with substantially different biological activity, physicochemical profile, and target engagement characteristics. The evidence below quantifies these differentiation dimensions.

7-[(3-Methoxybenzyl)oxy]-2H-chromen-2-one: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Methoxybenzyl vs. Para-Methoxybenzyl vs. Unsubstituted Benzyl: Differential Inhibitory Activity in a Coumarin Scaffold Series

In a systematic SAR study of coumarin-based inhibitors, the 3-methoxybenzyl-substituted coumarin derivative (Compound 22) exhibited an IC₅₀ of 93 μM, whereas the corresponding 4-methoxybenzyl analog (Compound 23) and the unsubstituted benzyl analog (Compound 25) both showed IC₅₀ values >100 μM, indicating a measurable advantage conferred by the meta-methoxy substitution pattern [1]. Furthermore, removal of the methyl groups at R₂ and R₃ in the 3-methoxybenzyl context (Compound 26) abolished activity (IC₅₀ >100 μM), confirming that the meta-methoxy effect is scaffold-dependent and not universally transferable across all coumarin substitution patterns [1].

Structure–activity relationship Coumarin inhibitor Substituent position effect

MAO-B Inhibitory Potency: 7-Benzyloxycoumarin Series Benchmarking and Substitution-Dependent Nanomolar Activity Gradients

A comprehensive series of 7-substituted coumarin derivatives (compounds 1–25) was evaluated for human MAO-A and MAO-B inhibition. The 7-benzyloxy series (compounds 1–8, 10–13) uniformly demonstrated nanomolar-range hMAO-B inhibition with IC₅₀ values spanning 0.5–73 nM, while showing limited activity against hMAO-A, thereby establishing the 7-benzyloxy motif as a critical determinant of MAO-B selectivity [1]. Within a related 4-aminomethyl-7-benzyloxy-2H-chromen-2-one series, para-substitution of the benzyloxy ring with a chlorine atom (Compound 12, MAO-B IC₅₀ = 1.0 μM) resulted in approximately 15-fold weaker MAO-B inhibition compared to the unsubstituted benzyloxy analog (Compound 18, MAO-B IC₅₀ = 0.066 μM), demonstrating that even subtle alterations to the benzyl ring substitution pattern produce substantial potency shifts [2]. Although the specific 3-methoxybenzyloxy derivative was not directly tested in these published series, the established SAR framework indicates that the meta-methoxy substitution occupies a defined potency and selectivity space within this nanomolar activity window.

Monoamine oxidase B Neurodegeneration 7-Benzyloxycoumarin SAR

Meta-Substituted 7-Benzyloxy-3,4-dimethylcoumarins: QSAR-Defined Lipophilic Drivers of MAO-B Inhibition

In a landmark QSAR study of 71 coumarin derivatives, a focused series of 7-(meta-substituted benzyloxy)-3,4-dimethylcoumarins was evaluated for MAO-A and MAO-B inhibition. The most potent compound, 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin, achieved an MAO-B IC₅₀ of 1.14 nM [1]. QSAR analysis of the meta-substituted subset yielded strong statistical parameters (q² = 0.72, r² = 0.86), revealing that lipophilic interactions—rather than electronic effects—are the dominant modulators of MAO-B inhibitory potency within this series [1]. This finding directly implies that the 3-methoxy substituent, with its characteristic combination of moderate electron-donating resonance effect (σₚ⁺ = −0.78 for OCH₃) and distinct lipophilic contribution (π = −0.02 for OCH₃), occupies a unique position on the lipophilicity–potency continuum relative to other meta-substituents such as halogens (e.g., 3-Cl, 3-F) or hydrogen.

3D-QSAR MAO-B inhibitor Lipophilic interaction Coumarin pharmacophore

Acetylcholinesterase Inhibition SAR: 7-Benzyloxy Substitution Effects and the 4-Fluorobenzyloxy Benchmark

In a study of twenty 7-benzyloxycoumarin derivatives evaluated as acetylcholinesterase (AChE) inhibitors, the SAR analysis demonstrated that the introduction of a benzyloxy moiety at the coumarin 7-position is critical for anti-AChE activity. The optimal substitution identified was the 7-(4-fluorobenzyl)oxy moiety (compound 4o), which displayed an AChE IC₅₀ of 0.16 μM [1]. Comparative docking studies indicated that the benzyloxy group engages both the peripheral anionic site (PAS) and catalytic anionic site (CAS) of AChE, and that the electronic and steric nature of the benzyl ring substituent directly influences binding pose and inhibitory potency [1]. Although the 3-methoxybenzyloxy derivative was not explicitly reported in this AChE series, the established SAR trajectory—whereby electronic character and substitution position on the benzyl ring modulate AChE inhibition—implies that the meta-methoxy isomer occupies a distinct activity niche relative to the 4-fluoro benchmark and other substitution patterns.

Acetylcholinesterase Alzheimer's disease 7-Benzyloxycoumarin SAR

Structural Isomer Differentiation: Physicochemical and Binding Implications of Ortho-, Meta-, and Para-Methoxybenzyloxy Substitution

The three positional isomers—7-[(2-methoxybenzyl)oxy]-, 7-[(3-methoxybenzyl)oxy]-, and 7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one—are constitutional isomers sharing identical molecular formula (C₁₇H₁₄O₄) and molecular weight (282.29 g/mol), yet they are predicted to exhibit distinct three-dimensional electrostatic potentials, dipole moments, and steric profiles due to the divergent orientation of the methoxy substituent relative to the coumarin–benzyl ether linkage . In a review of C-3 substituted coumarin derivatives with antibacterial activity against S. aureus, compounds bearing para-methoxy and meta-methoxy substituents showed differential activity, with the substitution position directly affecting antimicrobial potency [1]. In broader medicinal chemistry, the meta-methoxy orientation places the oxygen lone pairs in a geometric arrangement that cannot participate in direct resonance with the benzylic position (unlike the para isomer), resulting in a distinct electronic distribution that affects π-stacking interactions, hydrogen-bond acceptor capability, and metabolic vulnerability (e.g., CYP-mediated O-demethylation susceptibility) [2].

Positional isomerism Drug-likeness Molecular recognition Coumarin SAR

7-[(3-Methoxybenzyl)oxy]-2H-chromen-2-one: Evidence-Supported Research and Industrial Application Scenarios


SAR Probe for MAO-B Inhibitor Optimization: Mapping the Meta-Substituent Lipophilicity–Potency Continuum

Based on the QSAR framework established by Gnerre et al. (2000), which demonstrated that lipophilic interactions at the meta-position of 7-benzyloxy-3,4-dimethylcoumarins dominate MAO-B inhibitory potency (r² = 0.86, q² = 0.72) [1], 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one serves as a strategic SAR probe for interrogating the contribution of a moderately polar, hydrogen-bond-accepting meta-substituent (OCH₃, π = −0.02) versus more lipophilic meta-substituents (e.g., 3-Cl, 3-CF₃, 3,4-diF). Procurement of this specific isomer enables direct comparative SAR with the 4-methoxy isomer (CAS 374768-02-2) to quantify the positional dependence of MAO-B engagement within the same core scaffold.

Positional Isomer Selectivity Studies: Discriminating Ortho-, Meta-, and Para-Methoxy Pharmacological Effects in Neurotarget Screening

As demonstrated by the differential activity of para- vs. meta-methoxy substitution in coumarin inhibitor series (PMC2776654 Table 3: 3-methoxybenzyl IC₅₀ = 93 μM vs. 4-methoxybenzyl IC₅₀ >100 μM) [2], the three methoxybenzyl positional isomers cannot be used interchangeably. 7-[(3-Methoxybenzyl)oxy]-2H-chromen-2-one serves as the defined meta-isomer standard for screening panels targeting MAO-B (expected nanomolar range based on Joubert et al. 2017 benzyloxy series data) [3], acetylcholinesterase, and norepinephrine transporter, where the meta-methoxy orientation may confer distinct binding poses compared to ortho- and para-isomers.

Synthetic Intermediate for 7-Oxycoumarin Library Construction via Benzyl Ether Deprotection–Functionalization Sequences

The 3-methoxybenzyl ether at the coumarin 7-position functions as a protected phenol that can be cleaved under hydrogenolysis or Lewis acid conditions to regenerate 7-hydroxycoumarin, a versatile intermediate for further derivatization. The meta-methoxy substitution provides a distinct electronic environment at the benzylic position compared to para-methoxy or unsubstituted benzyl protecting groups, potentially offering differential deprotection kinetics or orthogonality in multi-step synthetic sequences. This is relevant for medicinal chemistry groups constructing focused 7-oxycoumarin libraries where protecting group selection affects overall synthetic efficiency.

Reference Compound for CYP450 Isoform Profiling and Metabolic Stability Assessment of 7-Alkoxycoumarins

Given the established use of 7-benzyloxycoumarin derivatives as fluorogenic CYP450 substrates and inhibitors, and the documented CYP2A6 interaction of structurally related 7-alkoxycoumarins (BindingDB data for analog series) [4], 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one is positioned as a reference compound for assessing the impact of benzyl ring methoxy substitution on CYP450-mediated O-dealkylation rates. The meta-methoxy substitution may alter the metabolite profile compared to the para-methoxy isomer due to differences in the electronic activation of the benzyl ether bond toward oxidative cleavage, making it a valuable tool compound for drug metabolism studies within the coumarin chemical space.

Quote Request

Request a Quote for 7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.